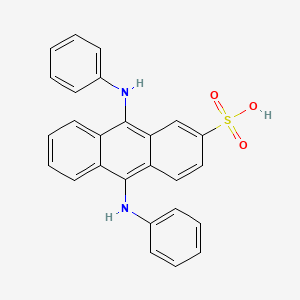

9,10-Dianilinoanthracene-2-sulfonic acid

Beschreibung

9,10-Dianilinoanthracene-2-sulfonic acid is an anthracene derivative functionalized with two anilino (phenylamino) groups at the 9,10-positions and a sulfonic acid group at the 2-position. The anilino substituents likely influence its photophysical properties and intermolecular interactions, distinguishing it from other anthracene sulfonates.

Eigenschaften

CAS-Nummer |

127414-75-9 |

|---|---|

Molekularformel |

C26H20N2O3S |

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

9,10-dianilinoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C26H20N2O3S/c29-32(30,31)20-15-16-23-24(17-20)26(28-19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)27-18-9-3-1-4-10-18/h1-17,27-28H,(H,29,30,31) |

InChI-Schlüssel |

HDBKUJBDEABRQM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=C3C=CC(=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dianilinoanthracene-2-sulfonic acid typically involves the sulfonation of anthracene followed by the introduction of aniline groups. The process can be summarized as follows:

Sulfonation of Anthracene: Anthracene is treated with sulfuric acid to introduce a sulfonic acid group at the 2 position, forming anthracene-2-sulfonic acid.

Nitration and Reduction: The sulfonated anthracene undergoes nitration to introduce nitro groups at the 9 and 10 positions. The nitro groups are then reduced to amine groups using a reducing agent such as tin(II) chloride in hydrochloric acid.

Aniline Substitution: The resulting amine groups are substituted with aniline through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of 9,10-Dianilinoanthracene-2-sulfonic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Dianilinoanthracene-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide.

Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfonate or sulfonamide derivatives.

Substitution: Halogenated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

9,10-Dianilinoanthracene-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Employed in the study of biological processes and as a fluorescent probe for detecting biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 9,10-Dianilinoanthracene-2-sulfonic acid involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic Acid

Key Differences :

- Structure: Lacks anilino groups but features two ketone (dioxo) groups at the 9,10-positions (vs. anilino in the target compound) .

- Formula: C₁₄H₈O₅S (vs. C₂₆H₂₀N₂O₃S for the dianilino derivative).

- Properties : The dioxo groups increase electron deficiency, making it a stronger acceptor in charge-transfer complexes. Sulfonic acid at position 2 enhances aqueous solubility.

- Applications : Used in dye synthesis and as a precursor for sulfonamide derivatives .

Sodium 9,10-Dihydro-9,10-dioxoanthracene-2-sulfonate

Key Differences :

- Structure : Sodium salt of the sulfonic acid derivative with dioxo groups at 9,10-positions .

- Formula : C₁₄H₇NaO₅S·H₂O.

- Properties : Ionic nature improves solubility in polar solvents. The dioxo groups enable redox activity, useful in electrochemical applications.

- Applications : Intermediate in organic synthesis and industrial dyes .

1-Amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonic Acid

Key Differences :

- Structure: Features amino and cyclohexylamino groups at positions 1 and 4, respectively, with dioxo groups at 9,10-positions .

- Formula : C₂₀H₁₉N₂O₅S.

- Properties: Bulky cyclohexylamino group introduces steric hindrance, affecting reactivity. Amino groups enhance nucleophilicity.

- Applications : Specialized dye production and pharmaceutical intermediates .

5-Nitro-9,10-dioxoanthracene-2-sulfonic Acid

Key Differences :

- Structure : Nitro group at position 5 and dioxo groups at 9,10-positions .

- Formula: C₁₄H₇NO₇S.

- Properties : Nitro group increases acidity and stabilizes negative charge via resonance. Higher density (1.58 g/cm³) due to nitro’s electron-withdrawing effect.

- Applications : Explosives precursor and corrosion inhibitors .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.